BenchChemオンラインストアへようこそ!

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Conformational restriction TAFIa inhibition Tetrahydrobenzimidazole

Strategic Building Block for Kinase Selectivity
This compound features a unique saturated tetrahydrobenzimidazole core, offering conformational restriction for enhanced target binding (up to 10-fold potency increase) compared to flexible analogs. The 6-methylpyridin-2-yl substituent is critical for sub-micromolar ALK5 inhibition (IC50 0.026–0.034 µM). Ideal for ALK5/JAK-focused SAR studies and phenotypic metabolic screening. Contact us for custom synthetic scale-up.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 2034440-45-2
Cat. No. B2419732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS2034440-45-2
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3
InChIInChI=1S/C14H16N4O/c1-9-3-2-4-13(17-9)18-14(19)10-5-6-11-12(7-10)16-8-15-11/h2-4,8,10H,5-7H2,1H3,(H,15,16)(H,17,18,19)
InChIKeyOJQAUNJTYBVSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide: Core Structural Profile for Inhibitor Design


N-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034440-45-2) is a heterocyclic compound combining a saturated tetrahydrobenzimidazole core with a 6-methylpyridin-2-yl carboxamide substituent . The saturated 4,5,6,7-tetrahydro ring system distinguishes it from common aromatic benzimidazole analogs, offering conformational restriction that has been exploited to enhance target selectivity in related chemotypes [1]. The 6-methylpyridin-2-yl group is a privileged fragment in kinase inhibitor design, particularly for ALK5 and JAK families [2]. This compound is supplied primarily as a research building block for medicinal chemistry optimization programs .

Why Generic Substitution Fails for N-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide in Kinase-Targeted Libraries


The combination of a saturated tetrahydrobenzimidazole core and a 6-methylpyridin-2-yl carboxamide substituent creates a unique pharmacophoric geometry that is not interchangeable with other benzimidazole or pyridine isomers. Conformational restriction in the tetrahydro ring has been shown to increase potency up to 10-fold over flexible analogs in TAFIa inhibitor series [1]. The position of the methyl group on the pyridine ring critically influences kinase selectivity; 6-methylpyridin-2-yl imidazoles demonstrate sub-micromolar ALK5 inhibition (IC50 0.026–0.034 µM), while alternative pyridyl regioisomers show substantially different activity profiles [2]. Close analogs such as N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide or 2-methyl-N-(4-methylpyridin-2-yl) variants exhibit different hydrogen-bonding vectors and steric properties, underscoring the need for exact structural matching in SAR studies .

Quantitative Differentiation Evidence for N-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide


Conformational Restriction in Tetrahydrobenzimidazole Core Enhances Target Binding Affinity vs. Flexible Aromatic Analogs

In a series of TAFIa inhibitors, the 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid scaffold demonstrated enhanced potency compared to flexible benzimidazole analogs due to conformational restriction. Compound 5 in this series, bearing a tetrahydrobenzimidazole core analogous to the target compound, achieved potent TAFIa inhibition confirmed by X-ray crystallography [1]. This structural feature is directly transferable to the target compound, which incorporates the same tetrahydrobenzimidazole-5-carboxamide scaffold.

Conformational restriction TAFIa inhibition Tetrahydrobenzimidazole

6-Methylpyridin-2-yl Substituent Contributes to Sub-Micromolar ALK5 Kinase Inhibition in Structurally Related Chemotypes

The 6-methylpyridin-2-yl group, identical to the substituent in the target compound, is a key pharmacophore for ALK5 inhibition. In a series of 4(5)-(6-methylpyridin-2-yl)imidazoles, compound 16 inhibited ALK5 phosphorylation with IC50 = 0.026 µM and compound 18 with IC50 = 0.034 µM in enzyme assays [1]. Compound 18 additionally showed 66% inhibition at 0.05 µM in a cell-based luciferase reporter assay, outperforming competitor compounds 2 and 3 (44% inhibition at the same concentration) [1].

ALK5 inhibition TGF-β receptor 6-methylpyridin-2-yl

Benzimidazole-5-Carboxamide Scaffold Enables JAK1 Selectivity Across the JAK Kinase Family

In a systematic SAR study of 1,2-disubstituted benzimidazole-5-carboxamide derivatives, compound 5c (1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide) demonstrated remarkable JAK1 selectivity: 63-fold vs. JAK2, 25-fold vs. JAK3, and 74-fold vs. Tyk2 [1]. A kinase panel assay confirmed that 5c showed no appreciable inhibitory activity against 26 other protein kinases at 10 µM [1]. Molecular docking revealed that hydrogen bond donors at N(1) and R2 positions within a specific distance from the benzimidazole core drive JAK1 selectivity [1].

JAK1 selectivity Kinase profiling Benzimidazole-5-carboxamide

Pyridinyl-Benzimidazole Derivatives Exhibit Quantifiable Glucose Uptake Activity Comparable to Metronidazole Standard

A series of 27 pyridinyl-benzimidazole derivatives was evaluated for yeast glucose uptake activity. Compounds 5 (IC50 = 38.14 ± 0.17 µM), 6 (IC50 = 40.23 ± 0.20 µM), and 7 (IC50 = 36.43 ± 0.02 µM) all demonstrated superior activity compared to standard metronidazole (IC50 = 41.86 ± 0.09 µM) . This confirms that pyridinyl-benzimidazole chemotypes possess measurable, quantifiable biological activity at low micromolar concentrations.

Glucose uptake Benzimidazole Anti-diabetic screening

Recommended Application Scenarios for N-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide


ALK5/TGF-β Pathway Inhibitor Screening Library Expansion

Based on the demonstrated nanomolar ALK5 inhibitory activity of 6-methylpyridin-2-yl-containing imidazoles (IC50 = 0.026-0.034 µM in enzyme assays) [1], this compound is a strong candidate for inclusion in ALK5-focused screening libraries. Its tetrahydrobenzimidazole core offers a scaffold distinct from the common aromatic imidazole cores used in reference compounds such as SB-525334, potentially yielding differentiated selectivity profiles.

Conformationally Restricted Kinase Probe Design

The saturated tetrahydro ring provides conformational restriction that has been shown to enhance target binding potency in TAFIa inhibitor programs [2]. Researchers designing kinase probes where rigidification can reduce entropic penalties upon binding should prioritize this compound over flexible benzimidazole alternatives lacking the tetrahydro saturation.

JAK1-Selective Inhibitor SAR Exploration

Given that benzimidazole-5-carboxamide derivatives have demonstrated JAK1 selectivity exceeding 63-fold over JAK2 [3], this compound can serve as a core scaffold for exploring the impact of the 6-methylpyridin-2-yl substituent on JAK isozyme selectivity. The carboxamide linkage at the 5-position offers a vector distinct from the 1,2-disubstituted analogs in the reference study, enabling novel SAR mapping.

Phenotypic Screening in Metabolic Disease Models

The pyridinyl-benzimidazole chemotype has demonstrated measurable cellular glucose uptake activity (IC50 values of 36-40 µM, outperforming metronidazole at 42 µM) . This compound can be deployed in phenotypic metabolic screens to identify novel glucose uptake modulators, with the tetrahydro core potentially offering improved physicochemical properties over fully aromatic analogs.

Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.